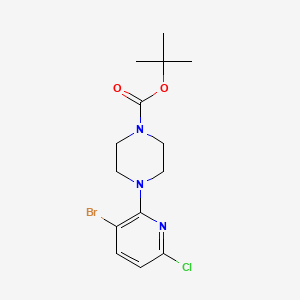
Tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C14H19BrClN3O2. It is a derivative of piperazine, featuring bromo and chloro substituents on a pyridine ring, and a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst. The resulting intermediate is then reacted with piperazine and subsequently esterified with tert-butyl alcohol to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromo and chloro substituents can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to remove the halogen atoms, leading to the formation of different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often facilitated by strong bases or acids.
Major Products Formed:
Oxidation: Formation of pyridine N-oxides or carboxylic acids.
Reduction: Formation of pyridine derivatives with reduced halogen content.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. It is used in the development of new pharmaceuticals, agrochemicals, and materials. In biological research, it can be employed as a building block for the synthesis of bioactive compounds and probes for studying biological processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting various diseases. Its structural features make it suitable for the development of kinase inhibitors, antiviral agents, and other therapeutic agents.
Industry: In the chemical industry, tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate is used in the synthesis of dyes, pigments, and other industrial chemicals. Its reactivity and stability make it a valuable component in various chemical processes.
Wirkmechanismus
The mechanism by which tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved would vary based on the biological context and the specific disease being targeted.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate: This compound is structurally similar but lacks the piperazine ring, making it less reactive in certain chemical reactions.
Tert-butyl 2-bromo-6-chloropyridin-3-ylcarbamate: Another closely related compound with different substitution patterns on the pyridine ring.
Uniqueness: Tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate stands out due to its combination of halogenated pyridine and piperazine functionalities, which provide unique reactivity and potential for diverse applications.
Would you like to know more about any specific aspect of this compound?
Eigenschaften
IUPAC Name |
tert-butyl 4-(3-bromo-6-chloropyridin-2-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrClN3O2/c1-14(2,3)21-13(20)19-8-6-18(7-9-19)12-10(15)4-5-11(16)17-12/h4-5H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHDHRDRUOOQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=N2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Methyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2997230.png)
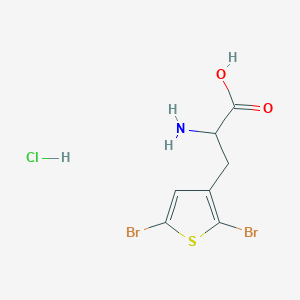
![N-(3,4-dimethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2997234.png)
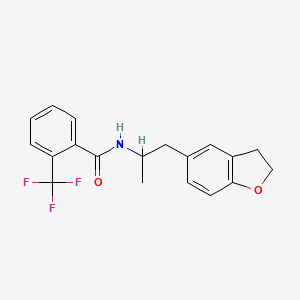
![3-[(2E)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2997241.png)
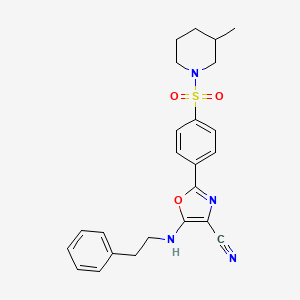
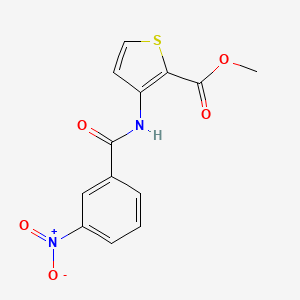
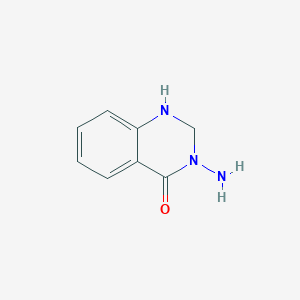
![N,N-dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B2997245.png)
![(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid](/img/structure/B2997246.png)
![2-ethoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2997247.png)
![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2997248.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2997250.png)
